4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
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Description
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The purpose of
Scientific Research Applications
Design and Synthesis for Anticancer Activity
Compounds structurally related to "4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide" have been designed, synthesized, and evaluated for their anticancer activities. For example, a series of substituted benzamides, starting from 2-(4-methylphenyl)acetic acid, were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
Synthesis and Biological Activity
The synthesis of novel compounds with the thiazole moiety, similar to the core structure of the compound , has been reported, showing potential biological activities. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was designed, synthesized, and characterized, hinting at potential biological applications (Tang Li-jua, 2015).
Synthesis of Compounds with Potential Biological Activities
Other studies have focused on synthesizing and characterizing compounds with potential biological activities. For example, new quinazolinone derivatives with potential biological activities were synthesized, indicating the broad applicability of thiazolyl compounds in drug development (Párkányi & Schmidt, 2000).
Molluscicidal Properties
Thiazolo derivatives, similar to the compound of interest, have been synthesized with specific biological properties such as molluscicidal activity, which is important in controlling schistosomiasis by targeting the intermediate snail hosts (El-bayouki & Basyouni, 1988).
properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-3-5-16(6-4-13)20-23-14(2)18(25-20)11-12-22-19(24)15-7-9-17(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFINLDOSLIPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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